molecular formula C21H21NO5 B2868481 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid CAS No. 2260933-01-3

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid

Cat. No. B2868481
CAS RN: 2260933-01-3
M. Wt: 367.401
InChI Key: HKJHBUVYYUNRMA-UHFFFAOYSA-N
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Description

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid, also known as Fmoc-Oxa, is a chemical compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has been widely used in various fields of research, including biochemistry, medicinal chemistry, and molecular biology.

Scientific Research Applications

Solid Phase Peptide Synthesis

9-Fluorenylmethoxycarbonyl (Fmoc) amino acids have revolutionized solid phase peptide synthesis (SPPS) by offering a versatile and orthogonal scheme for constructing peptides and small proteins. The Fmoc group serves as an amino-protecting group, facilitating the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. Advances in solid supports, linkages, side chain protecting groups, and solvation conditions have significantly expanded the scope of Fmoc SPPS, making it a cornerstone in bioorganic chemistry (Fields & Noble, 2009).

Hydroxy-group Protection

The Fmoc group is not only pivotal in peptide synthesis but also serves as an effective protector for hydroxy groups. This versatility is demonstrated in its application to protect hydroxy-groups alongside acid- and base-labile protecting groups, showcasing its utility in complex synthetic pathways. The ability to selectively remove the Fmoc group under mild conditions while retaining other sensitive functional groups highlights its importance in synthetic organic chemistry (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids

Fmoc amino acids are integral to the synthesis of N-substituted hydroxamic acids, showcasing the adaptability of Fmoc chemistry in creating a wide array of structurally diverse molecules. The use of Fmoc-protected N-alkylhydroxylamines in solid-phase synthesis exemplifies the method's efficiency and its role in the facile production of these compounds, which are of significant interest in medicinal chemistry (Mellor & Chan, 1997).

Advanced Bioorganic Synthesis

The synthesis of oligomers derived from amide-linked neuraminic acid analogues further illustrates the broad applicability of Fmoc-protected sugar amino acids. These monomer units, when incorporated into solid-phase synthesis, enable the efficient production of oligomers. This approach underlines the role of Fmoc chemistry in facilitating the synthesis of complex bioorganic molecules, offering new pathways for exploring biological phenomena and developing therapeutic agents (Gregar & Gervay-Hague, 2004).

Supramolecular Chemistry and Material Science

Fmoc-modified amino acids and peptides represent a unique class of bio-inspired building blocks for the fabrication of functional materials. Their self-assembly features and potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties underscore the intersection of Fmoc chemistry with material science. This review highlights recent progress in the field, discussing the self-organization of Fmoc-modified biomolecules and their implications for developing new materials and biomedical applications (Tao et al., 2016).

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-22(19(20(23)24)13-10-26-11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHBUVYYUNRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid

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